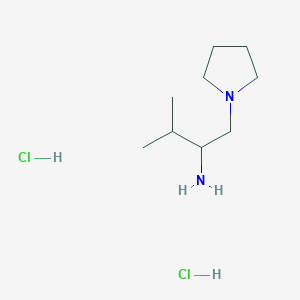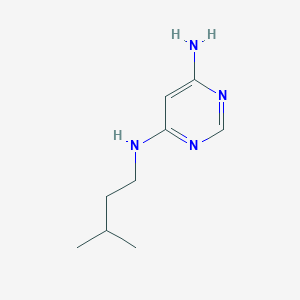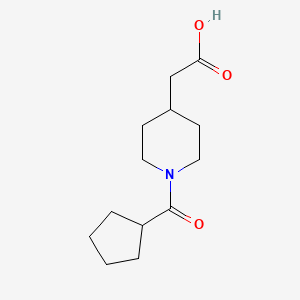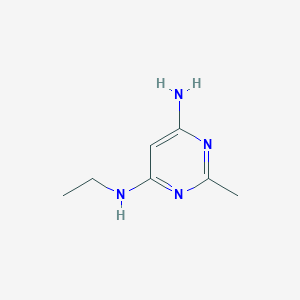![molecular formula C12H10FNO2 B1470069 Ácido 1-[(2-fluorofenil)metil]-1H-pirrol-3-carboxílico CAS No. 1501043-66-8](/img/structure/B1470069.png)
Ácido 1-[(2-fluorofenil)metil]-1H-pirrol-3-carboxílico
Descripción general
Descripción
The compound “1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a fluorophenyl group . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but it has two nonadjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a carboxylic acid group, and a fluorophenyl group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .
Aplicaciones Científicas De Investigación
Bloqueador ácido competitivo de potasio (P-CAB)
Este compuesto se ha utilizado en el desarrollo de un nuevo y potente bloqueador ácido competitivo de potasio (P-CAB). Se ha sintetizado como derivados de pirrol, centrándose en compuestos con bajo log D y altos valores de eficiencia de lipophilia del ligando (LLE) . El compuesto exhibió una potente actividad inhibitoria de la H+,K±ATPasa y una potente acción inhibitoria de la secreción de ácido gástrico in vivo .
Tratamiento de la enfermedad por reflujo gastroesofágico (ERGE)
El compuesto ha sido seleccionado como candidato a fármaco para el tratamiento de la enfermedad por reflujo gastroesofágico (ERGE), úlcera péptica y otras enfermedades relacionadas con el ácido . Su máxima eficacia fue más potente y su duración de acción fue mucho más larga que las de los inhibidores de la bomba de protones (IBP) .
Aplicaciones antipsicóticas
La subunidad de pirrol, que es parte de este compuesto, tiene diversas aplicaciones en compuestos terapéuticamente activos, incluidos los antipsicóticos .
Aplicaciones antibacterianas y antifúngicas
También se sabe que la subunidad de pirrol tiene propiedades antibacterianas y antifúngicas .
Aplicaciones anticancerígenas
Se sabe que los análogos que contienen pirrol tienen propiedades anticancerígenas, particularmente contra la leucemia, el linfoma y la mielofibrosis .
Aplicaciones antiprotozoarias y antimaláricas
Se sabe que la subunidad de pirrol tiene propiedades antiprotozoarias y antimaláricas .
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets through a process of binding and causing conformational changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects at the molecular and cellular level .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXWETPYYLIXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)


![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)

![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)


![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470007.png)

![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)